1-Acetyl-1,6-dihydropyridin-3(2H)-one
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Overview
Description
1-Acetyl-1,6-dihydropyridin-3(2H)-one is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyridine ring with an acetyl group and a keto group, making it a versatile compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-1,6-dihydropyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of Acetylated Precursors: Using acetylated derivatives of pyridine or related compounds.
Condensation Reactions: Involving the reaction of acetyl groups with other functional groups to form the desired ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-1,6-dihydropyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of the keto group to form alcohol derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: For facilitating substitution reactions, including acids or bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized pyridine derivatives, while reduction may produce alcohols.
Scientific Research Applications
1-Acetyl-1,6-dihydropyridin-3(2H)-one has various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Utilization in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetyl-1,6-dihydropyridin-3(2H)-one would depend on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Metabolic Pathways: Participation in metabolic reactions within cells.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds with similar ring structures but different functional groups.
Acetylated Heterocycles: Other heterocyclic compounds with acetyl groups.
Uniqueness
1-Acetyl-1,6-dihydropyridin-3(2H)-one is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
94923-13-4 |
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Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-acetyl-2,6-dihydropyridin-3-one |
InChI |
InChI=1S/C7H9NO2/c1-6(9)8-4-2-3-7(10)5-8/h2-3H,4-5H2,1H3 |
InChI Key |
LRLHPHOTMPNIJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC=CC(=O)C1 |
Origin of Product |
United States |
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